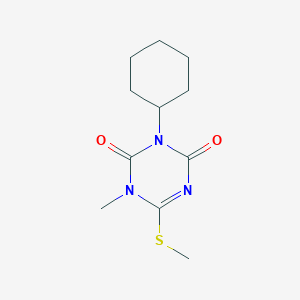
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione
Descripción general
Descripción
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the triazine family. Triazines are a class of nitrogen-containing heterocycles known for their diverse chemical properties and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione typically involves the condensation of appropriate aldehydes and amines. For instance, the reaction of cyclohexylamine, formaldehyde, and methylthiourea under controlled conditions can yield the desired compound . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as acids or bases can enhance the reaction rate and selectivity. Additionally, purification steps like recrystallization or chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazine ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazine derivatives.
Substitution: Various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt cell membrane integrity and inhibit essential enzymes in microbial cells . In medicinal applications, it may exert its effects by modulating signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Melamine: 2,4,6-Triamino-1,3,5-triazine, used in the production of resins and plastics.
Cyanuric Chloride: 2,4,6-Trichloro-1,3,5-triazine, used in the synthesis of dyes and herbicides.
RDX: A well-known explosive, also a derivative of hexahydro-1,3,5-triazine.
Uniqueness
3-Cyclohexyl-1-methyl-6-(methylthio)-1,3,5-triazine-2,4(1H,3H)-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. Its combination of a cyclohexyl group, a methyl group, and a methylthio group makes it versatile for various applications, setting it apart from other triazine derivatives .
Propiedades
Número CAS |
51162-60-8 |
|---|---|
Fórmula molecular |
C11H17N3O2S |
Peso molecular |
255.34 g/mol |
Nombre IUPAC |
3-cyclohexyl-1-methyl-6-methylsulfanyl-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C11H17N3O2S/c1-13-10(17-2)12-9(15)14(11(13)16)8-6-4-3-5-7-8/h8H,3-7H2,1-2H3 |
Clave InChI |
PJMFMZJXISCZSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=NC(=O)N(C1=O)C2CCCCC2)SC |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














